(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

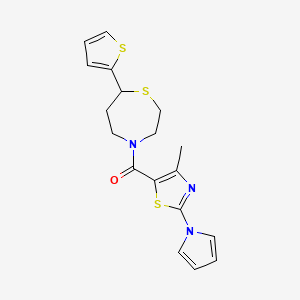

The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" features a thiazole ring substituted with a 1H-pyrrol-1-yl group and a 4-methyl moiety, linked via a methanone bridge to a 1,4-thiazepane ring bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCJFRFHQDXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic rings known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole Ring : Known for antimicrobial and anticancer activities.

- Pyrrole Moiety : Associated with neuroprotective effects.

- Thiazepane Ring : May enhance binding affinity to biological targets.

The molecular formula of the compound is , and it has a molecular weight of approximately 356.39 g/mol.

Antimicrobial Activity

Compounds containing thiazole and pyrrole rings have shown significant antimicrobial properties. Research indicates that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal activity. The specific compound's structure suggests potential efficacy against various pathogens, although empirical testing is required to confirm this activity.

Anticancer Properties

Studies on similar thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation. Mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

For instance, a related thiazole derivative was found to suppress cell growth while enhancing glucose uptake rates in cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Pyrrole-containing compounds are often investigated for their neuroprotective properties. These compounds may protect neuronal cells from damage in models of neurodegenerative diseases. The presence of a pyrrole moiety in the compound enhances its potential for neuroprotection through mechanisms such as antioxidant activity and modulation of neuroinflammatory responses.

The biological activity of this compound likely involves interactions with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analog: (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Key Differences :

Thiophene-Thiazepane Derivatives ()

Compounds such as (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) and 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) share methanone bridges and fused thiophene systems but differ in core architecture:

- Electronic Properties: Compound 7b’s bis-pyrazole-thienothiophene system introduces strong electron-withdrawing effects (C=O, NH₂), whereas the target compound’s thiazole-pyrrole group provides mixed electronic characteristics. The cyanopyrimidine groups in compound 10 enhance planar rigidity, contrasting with the target’s flexible thiazepane .

Spectral Data :

Computational Insights ()

For example:

- The thiazole’s electron-deficient nature may create distinct ESP surfaces compared to pyrazole or thiophene cores.

- Thiazepane’s flexibility might reduce topological steric hindrance relative to fused thienothiophene systems .

Research Implications and Gaps

- Bioactivity : The target compound’s thiazole-pyrrole moiety may offer unique kinase inhibition profiles compared to pyrazole-based analogs, warranting enzymatic assays.

- Synthetic Challenges : The steric bulk of the 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group could complicate cyclization steps, necessitating optimized conditions (e.g., microwave-assisted synthesis).

- Data Limitations : Absence of experimental spectral or pharmacological data for the target compound highlights the need for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.